

# In Vivo Administration of Fostemsavir in Mouse Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Temsavir*

Cat. No.: *B1684575*

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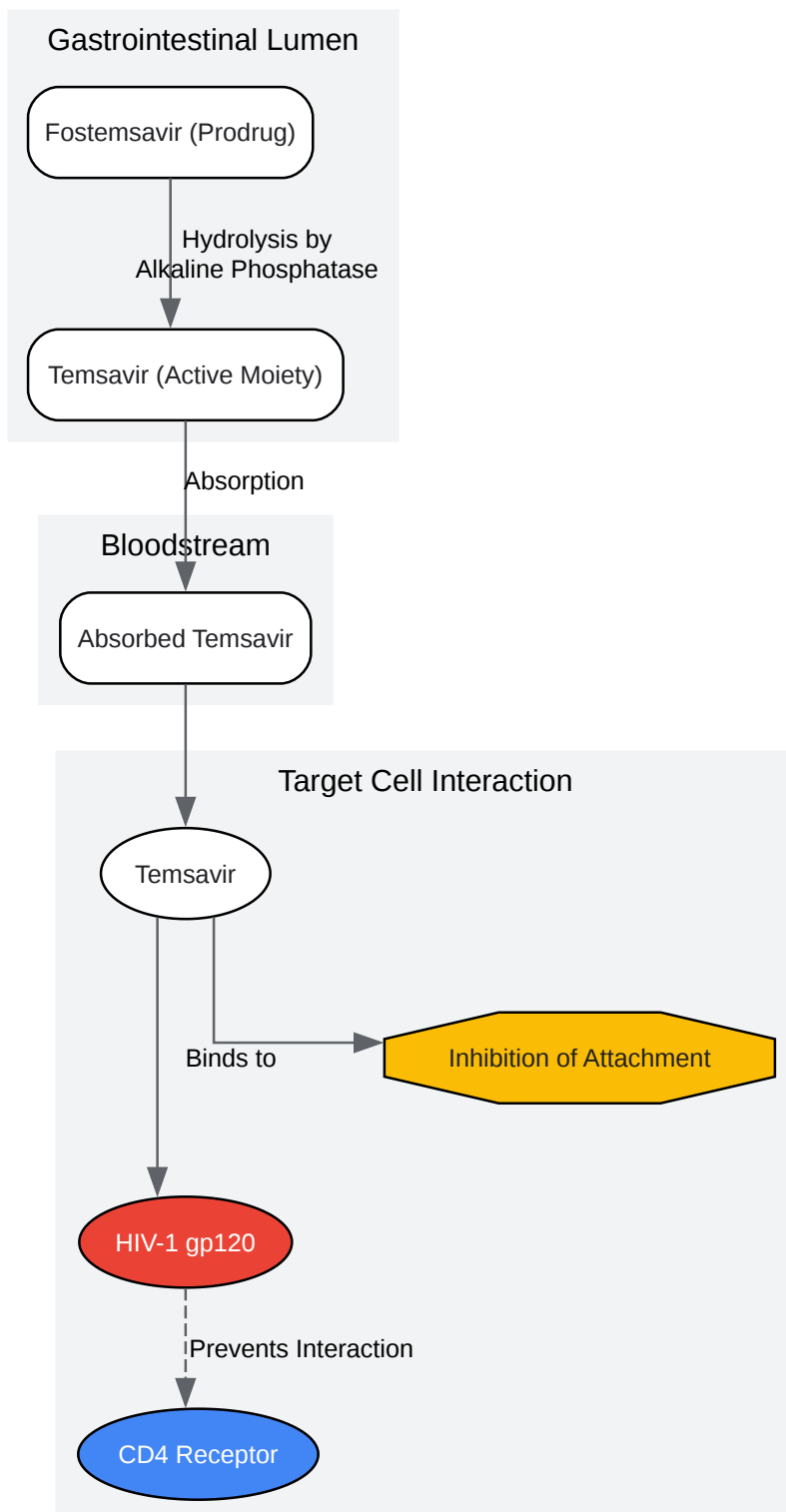
## Introduction

**Fostemsavir** is a first-in-class HIV-1 attachment inhibitor. It is a phosphonooxymethyl prodrug of **temsavir** (BMS-626529), which works by binding to the viral envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T-cells.<sup>[1]</sup> This novel mechanism of action makes it a valuable agent, particularly for treatment-experienced patients with multidrug-resistant HIV-1. Preclinical evaluation of **Fostemsavir** in animal models, including mice, is a critical step in understanding its pharmacokinetic profile, efficacy, and safety before human clinical trials. This document provides an overview of the available data and generalized protocols for the in vivo administration of **Fostemsavir** in mouse models.

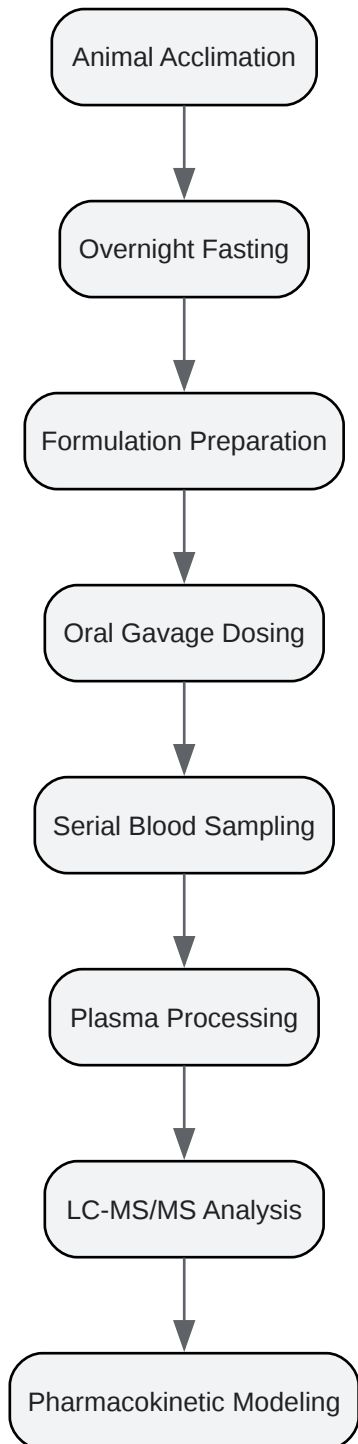
## Mechanism of Action

**Fostemsavir** is administered as an inactive prodrug. Following oral administration, it is rapidly hydrolyzed by intestinal alkaline phosphatases to its active moiety, **temsavir**. **Temsavir** is then absorbed into the bloodstream and binds to a conserved region of the gp120 protein on HIV-1. This binding locks the gp120 in a closed conformation, thereby preventing its interaction with the CD4 receptor on host immune cells and inhibiting viral entry.

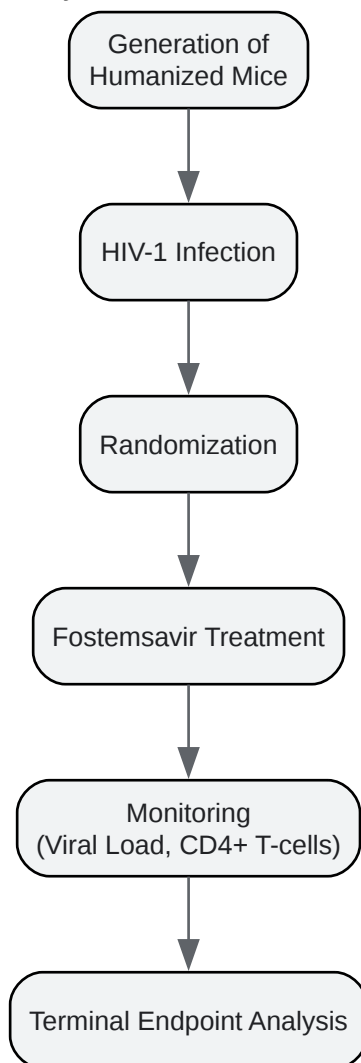
## Fostemsavir Mechanism of Action



## Pharmacokinetic Study Workflow



## Efficacy Study Workflow in Humanized Mice

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## References

- 1. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
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